molecular formula C12H20N2O2 B2972830 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone CAS No. 2167767-83-9

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone

Cat. No.: B2972830
CAS No.: 2167767-83-9
M. Wt: 224.304
InChI Key: TWYLRCBSWYCJRS-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

5-azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-4-1-6-16-7-5-14)10-8-12(10)2-3-13-9-12/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYLRCBSWYCJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2CC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and enzyme functions.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone is unique due to its combination of spirocyclic and oxazepane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone, with the CAS number 2167767-83-9 and molecular formula C12H20N2O2C_{12}H_{20}N_{2}O_{2}, is a compound of interest in pharmacological research due to its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies and sources.

Property Value
Molecular FormulaC12H20N2O2C_{12}H_{20}N_{2}O_{2}
Molecular Weight224.30 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone may interact with specific biological pathways, particularly those involving kinase inhibition. Kinases are critical in various cellular processes, including metabolism, cell signaling, and apoptosis. The compound's structure suggests potential interactions with protein targets that could modulate these pathways.

Antiviral Properties

A study reported in the defense technical information center (DTIC) highlights the compound's role in inhibiting host kinases AAK1 and GAK, which are involved in viral infections such as Dengue virus (DENV). The selective inhibition of these kinases could provide a broad-spectrum antiviral strategy, as demonstrated by its efficacy in human primary monocyte-derived dendritic cells (MDDCs) . This finding supports the compound's potential as a therapeutic agent against viral infections.

Neuroprotective Effects

Emerging research suggests that compounds similar to 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone might exhibit neuroprotective effects. The structural features of the compound align with known neuroprotective agents that target neurotransmitter systems and reduce oxidative stress, which is crucial in neurodegenerative diseases.

In Vitro Studies

In vitro studies have shown promising results regarding the compound's cytotoxicity and selectivity towards cancer cell lines. For instance, a study involving various cancer cell lines demonstrated that compounds with similar structures exhibited significant growth inhibition at micromolar concentrations .

In Vivo Studies

Preclinical studies using animal models have indicated that derivatives of 5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone can lead to reduced tumor growth and enhanced survival rates when administered in controlled doses . These findings highlight the potential for further clinical development.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone, and how do they influence reactivity in synthesis?

  • The compound contains a spirocyclic 5-azaspiro[2.4]heptane moiety fused to a 1,4-oxazepan-4-yl methanone group. The spiro architecture imposes steric constraints, affecting nucleophilic substitution and cyclization reactions. The oxazepane ring’s oxygen and nitrogen atoms enable hydrogen bonding and coordination with metal catalysts, which is critical for designing coupling reactions. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR should prioritize resolving diastereotopic protons in the spiro system and verifying ketone carbonyl signals (~200 ppm in 13C^{13}\text{C}) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Based on analogous spiro compounds (e.g., 2-(5-oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid ), adhere to GHS hazard classifications:

  • Acute toxicity (Category 4) : Use fume hoods and avoid inhalation.
  • Skin/eye irritation (Category 2/2A) : Wear nitrile gloves and goggles.
  • Stability : Store under inert gas (argon) at –20°C to prevent hydrolysis of the oxazepane ring .

Intermediate Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Step 1 : Start with 1,4-dioxa-8-azaspiro[4.5]decane (a precursor with similar spiro-oxygen motifs) and employ Boc-protection to stabilize the amine during coupling (e.g., with 4-iodobenzoyl chloride in dichloromethane under argon) .
  • Step 2 : Optimize purification using Chromolith® HPLC columns for high-resolution separation of stereoisomers, as spiro systems often generate diastereomers .
  • Step 3 : Monitor reaction progress via LC-MS to detect intermediates (e.g., m/z peaks corresponding to methanone adducts) .

Q. What analytical techniques are most reliable for confirming structural integrity?

  • FT-IR : Validate the ketone group (C=O stretch at ~1680–1720 cm1^{-1}) and oxazepane ring (C-O-C at ~1250 cm1^{-1}).
  • X-ray crystallography : Resolve spirocyclic stereochemistry, though crystallization may require slow evaporation from DMF/ethanol mixtures .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How do steric and electronic factors in the spiro-oxazepane system influence its performance as a ligand in catalytic asymmetric reactions?

  • The 5-azaspiro[2.4]heptane imposes a rigid, non-planar geometry, which can enhance enantioselectivity in Pd-catalyzed cross-couplings. Computational modeling (DFT) of transition states is recommended to predict steric clashes. Experimentally, screen chiral phosphine ligands (e.g., BINAP) to exploit the oxazepane’s lone pairs for metal coordination .

Q. What strategies mitigate instability or decomposition during long-term storage?

  • Decomposition pathways : Hydrolysis of the oxazepane ring under humid conditions or oxidation of the spirocyclic amine.
  • Mitigation :

  • Lyophilize the compound and store in amber vials with molecular sieves.
  • Add antioxidants (e.g., BHT at 0.1% w/w) to suppress radical-mediated degradation .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Case study : If one study reports potent kinase inhibition while another shows no activity:

  • Verify assay conditions (e.g., ATP concentrations, pH).
  • Use surface plasmon resonance (SPR) to measure binding kinetics directly, avoiding interference from fluorescent/absorbance-based readouts .
  • Cross-reference with NIST Chemistry WebBook data for solvent effects on bioactivity .

Experimental Design & Data Analysis

Designing a kinetic study to probe the compound’s reactivity in nucleophilic acyl substitutions:

  • Variables : Vary leaving groups (e.g., Cl vs. OMs) and solvents (DMF vs. THF).
  • Data collection : Use 19F^{19}\text{F} NMR (if fluorine-containing substrates) to track reaction progress in real time.
  • Analysis : Apply the Eyring equation to calculate activation parameters (ΔH^\ddagger, ΔS^\ddagger) .

Interpreting conflicting solubility data in polar vs. non-polar solvents:

  • Hypothesis : The spiro system’s rigidity reduces conformational flexibility, limiting solubility in non-polar solvents despite the oxazepane’s polarity.
  • Method : Measure solubility via gravimetric analysis in hexane, DCM, and DMSO. Correlate with Hansen solubility parameters .

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